Diethyl 5-({[3-amino-4-cyano-5-(phenylamino)thiophen-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- **2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- **2,4-DIETHYL 5-[3-AMINO-4-CYANO-5-(PHENYLAMINO)THIOPHENE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit enhanced stability, reactivity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H22N4O5S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
diethyl 5-[(3-amino-5-anilino-4-cyanothiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C23H22N4O5S2/c1-4-31-22(29)15-12(3)17(23(30)32-5-2)33-21(15)27-19(28)18-16(25)14(11-24)20(34-18)26-13-9-7-6-8-10-13/h6-10,26H,4-5,25H2,1-3H3,(H,27,28) |
InChI Key |
UAOKGUPCBUAMHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.